
SC-58125
描述
This compound, also known as SC-58125, is a pyrazole derivative with the molecular formula C17H12N2SO2F4 and a molecular weight of 384.35 . It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized using various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another approach involves the combination of different pharmacophores in a pyrrole ring system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. It also contains fluorophenyl and methylsulfonyl phenyl groups .科学研究应用
环氧合酶 2 抑制剂
SC-58125 是一种选择性环氧合酶 2 抑制剂 . 环氧合酶 2 (COX-2) 是一种在炎症和疼痛中起关键作用的酶。 通过抑制这种酶,this compound 可能被用于治疗与炎症和疼痛相关的疾病 .
抗肿瘤剂
This compound 具有抗癌特性,可以作为抗肿瘤剂 . 抗肿瘤剂是指抑制或阻止肿瘤(组织或肿瘤异常生长)增殖的物质。 这表明 this compound 可用于癌症治疗 .
有机氟化合物
This compound 是一种有机氟化合物 . 有机氟化合物是有机化合物,含有氟。 它们由于其独特的性质,常用于制药和农药 .
吡唑衍生物
This compound 属于吡唑类 . 吡唑类是一类有机化合物,具有一个五元芳香环,其中含有两个氮原子。 由于其多种生物活性,它们被用于各种研究领域 .
砜衍生物
This compound 是一种砜 . 砜是一类含有磺酰基官能团的有机化合物。 它们以其多种生物活性而闻名,并在药物化学的多个领域得到应用 .
在细胞培养研究中的潜在应用
在细胞培养研究中,this compound 已被证明会导致 Hep-2 细胞发生形态变化和生长抑制 . 这表明 this compound 在细胞生物学和癌症研究中具有潜在的应用 .
未来方向
作用机制
Target of Action
SC-58125, also known as 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole, is a potent and selective inhibitor of cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory mediators, prostaglandins .
Mode of Action
This compound interacts with COX-2 and inhibits its activity. The inhibition of COX-2 by this compound is selective and potent, with an IC50 value of 0.04 μM . This interaction results in the reduction of prostaglandins, which are key players in the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly those involved in inflammation and pain . This can lead to a decrease in inflammation and pain symptoms.
Result of Action
This compound exhibits antitumor activity in vitro and in vivo . It can inhibit the growth of certain cancer cells, such as HCA-7 and LLC cells . Additionally, this compound can inhibit edema at the inflammatory site and has an analgesic effect .
属性
IUPAC Name |
5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIMJKLBUMNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167304 | |
| Record name | 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162054-19-5 | |
| Record name | 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162054-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162054195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SC-58125 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVT5HFY7J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of SC-58125?
A: this compound selectively targets cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. [, ]
Q2: How does this compound interact with COX-2?
A: this compound exhibits time-dependent, irreversible inhibition of COX-2, unlike its reversible inhibition of COX-1. This selectivity arises from a single amino acid difference (valine in COX-1 vs. isoleucine in COX-2) at position 509 within the enzyme's active site. [, ]
Q3: What are the downstream effects of COX-2 inhibition by this compound?
A: By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2). This leads to a decrease in inflammation, as observed in various in vitro and in vivo models. [, , , , , ]
Q4: Does this compound affect other signaling pathways besides COX-2?
A: While primarily known for its COX-2 inhibitory activity, research suggests that this compound might influence other signaling pathways. For instance, it has been shown to inhibit NF-κB activation, a transcription factor involved in inflammation and cell survival. [] Additionally, this compound has been implicated in modulating the expression of genes involved in apoptosis, cell growth, and invasion, suggesting a potential for broader biological effects. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C17H12F4N2O2S, and its molecular weight is 384.36 g/mol.
Q6: Is there any available spectroscopic data for this compound?
A6: While the provided research articles do not include detailed spectroscopic data, structural characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Q7: What is known about the stability of this compound under various conditions?
A7: The provided research articles do not provide comprehensive information regarding the stability of this compound under different conditions (temperature, pH, light exposure, etc.). Stability studies are crucial for determining the compound's shelf life, storage conditions, and suitability for various applications.
Q8: Does this compound possess any catalytic properties?
A: this compound is primarily known for its inhibitory activity against COX-2, not for its catalytic properties. It functions by blocking the enzyme's active site, thereby preventing the formation of prostaglandins. [, ]
Q9: Have any computational studies been performed on this compound?
A9: While not explicitly mentioned in the provided abstracts, computational chemistry techniques such as molecular docking and molecular dynamics simulations can be employed to further understand the interaction of this compound with COX-2 and potentially identify key structural features responsible for its selectivity.
Q10: Are there any QSAR models developed for this compound or its analogs?
A10: QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate the structure of this compound and its analogs with their COX-2 inhibitory activity. These models could aid in designing novel COX-2 inhibitors with improved potency and selectivity.
Q11: How do structural modifications of this compound affect its activity and selectivity?
A: Studies utilizing site-directed mutagenesis of COX-2 and the synthesis of this compound analogs have revealed that the isoleucine residue at position 509 in COX-2 is crucial for the compound's selectivity. [] Further research on the SAR of this compound and its analogs can help elucidate the structural features that govern its potency, selectivity, and pharmacological properties.
Q12: Does the research on this compound address SHE (Safety, Health, and Environment) regulations?
A12: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. Information regarding SHE regulations and compliance is typically addressed in later stages of drug development and manufacturing.
Q13: What is known about the ADME (absorption, distribution, metabolism, excretion) properties of this compound?
A13: Detailed PK/PD studies, including information about ADME, are crucial for understanding the compound's behavior in vivo. Such studies can determine its bioavailability, half-life, clearance rate, and potential for drug interactions.
Q14: What in vitro models have been used to study the efficacy of this compound?
A: Researchers have employed various human and animal cell lines, including human colon cancer cells (HCA-7, HCT-116), rat intestinal epithelial cells, human bronchial smooth muscle cells, and human orbital fibroblasts, to investigate the effects of this compound on cell proliferation, apoptosis, prostaglandin production, and other cellular processes. [, , , , , , , ]
Q15: What animal models have been employed to evaluate the in vivo activity of this compound?
A: Researchers have utilized several animal models, including rat models of adjuvant arthritis, colorectal cancer xenografts, myocardial ischemia, and colitis, to assess the anti-inflammatory, anti-tumor, and cardioprotective effects of this compound. [, , , , , , , , , , ]
Q16: Have any clinical trials been conducted with this compound?
A16: The provided research articles do not mention clinical trials conducted with this compound.
Q17: Are there known resistance mechanisms to this compound?
A17: The provided research articles do not mention specific resistance mechanisms to this compound. Further research is needed to investigate potential resistance development during prolonged treatment.
Q18: What is known about the toxicity profile of this compound?
A18: The provided research primarily focuses on the efficacy and mechanism of action of this compound. Comprehensive toxicology studies are necessary to assess the compound's safety profile and potential adverse effects.
Q19: Have any drug delivery strategies been explored for this compound?
A19: While not explicitly mentioned, targeted drug delivery approaches could potentially enhance the therapeutic index of this compound by increasing its concentration at the site of action and minimizing off-target effects.
Q20: Are there any known biomarkers for predicting the efficacy of this compound?
A20: The identification of reliable biomarkers could be valuable in predicting treatment response to this compound and personalizing therapy.
Q21: What analytical methods have been used to characterize and quantify this compound?
A: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) have been employed to measure this compound concentrations and assess its effects on prostaglandin production in various biological samples. [, , , , ]
A21: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. Therefore, comprehensive information on these aspects is limited. Further research is necessary to address these important considerations, especially in later stages of drug development.
Q22: What is the historical context of this compound development?
A: The discovery of this compound coincided with the emergence of COX-2 as a promising target for anti-inflammatory drugs. Traditional NSAIDs, while effective, also inhibited COX-1, leading to gastrointestinal side effects. This compound, along with other selective COX-2 inhibitors, represented a significant advance in the development of safer anti-inflammatory agents. []
Q23: What are the potential cross-disciplinary applications of this compound?
A: The research on this compound spans various disciplines, including pharmacology, immunology, cell biology, and biochemistry. Its potential applications extend beyond inflammation to areas such as cancer, cardiovascular disease, and even aging. Continued research in these areas may unveil novel therapeutic opportunities and deepen our understanding of fundamental biological processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)
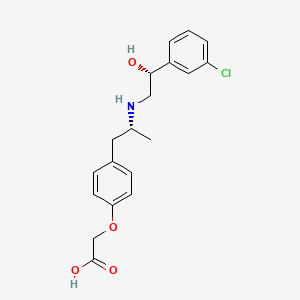
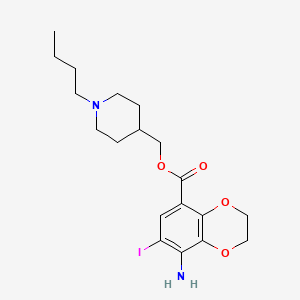

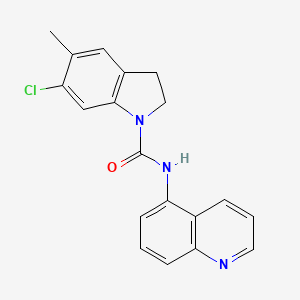
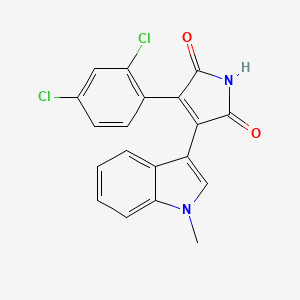
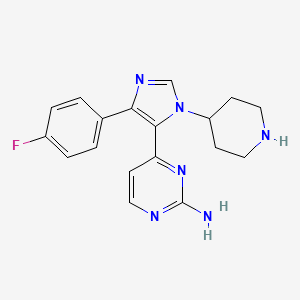
![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
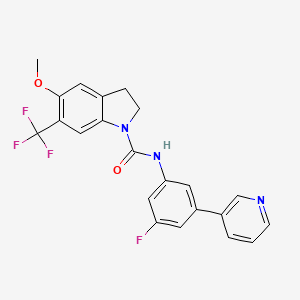
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
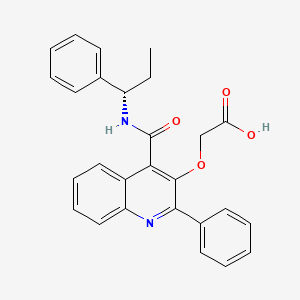
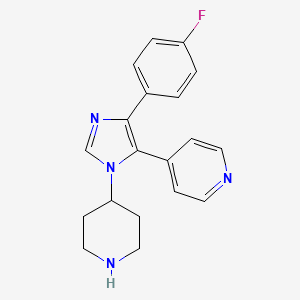
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)